molecular formula C8H5BrN4O2 B2762313 4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1183804-10-5

4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No. B2762313
CAS RN: 1183804-10-5
M. Wt: 269.058
InChI Key: WLTHBSAFJXESRV-UHFFFAOYSA-N
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Description

“4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1183804-10-5. It has a molecular weight of 269.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is 1S/C8H5BrN4O2/c9-5-1-2-6 (8 (14)15)7 (3-5)13-4-10-11-12-13/h1-4H, (H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives possess anti-inflammatory and analgesic effects. Notably:

Metal Complex Formation

4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can serve as a ligand for metal complexes. For example:

Catalytic Applications

While not directly related to our compound, indole derivatives in general have been investigated for catalytic purposes. For instance:

Other Potential Applications

Beyond the mentioned fields, indole derivatives continue to be explored for various biological and clinical applications. Their diverse activities include antitubercular, antidiabetic, and antimicrobial effects .

Safety and Hazards

The compound has been classified under GHS07 and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” are not available, research into similar compounds suggests potential applications in the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.

Mode of Action

It’s known that similar compounds formhydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.

Biochemical Pathways

The interaction with proteins like erk2 and fgfr2 suggests that it may influence pathways related tocell growth and differentiation .

Pharmacokinetics

The compound’s molecular weight of269.05 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.

Result of Action

Similar compounds have shown significant cytotoxic effects, suggesting potential applications incancer treatment .

properties

IUPAC Name

4-bromo-2-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTHBSAFJXESRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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